molecular formula C3H6N2S4 B15162516 Carbamodithioic acid, methylenebis- CAS No. 144506-62-7

Carbamodithioic acid, methylenebis-

Cat. No.: B15162516
CAS No.: 144506-62-7
M. Wt: 198.4 g/mol
InChI Key: KZSJAGBYWSYWAK-UHFFFAOYSA-N
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Description

Carbamodithioic acid, methylenebis- is an organic compound with the molecular formula C3H6N2S4. It is a member of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of two dithiocarbamate groups linked by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamodithioic acid, methylenebis- can be synthesized through the reaction of carbon disulfide with primary or secondary amines in the presence of a base. One common method involves the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide to form dimethyldithiocarbamate, which is then reacted with formaldehyde to produce the desired compound .

Industrial Production Methods

In industrial settings, the production of carbamodithioic acid, methylenebis- typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through various techniques such as distillation, crystallization, and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, methylenebis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include disulfides, thiols, and various substituted dithiocarbamates .

Scientific Research Applications

Carbamodithioic acid, methylenebis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamodithioic acid, methylenebis- involves its interaction with metal ions and proteins. The dithiocarbamate groups can chelate metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to antimicrobial and antifungal effects . Additionally, the compound can interact with thiol groups in proteins, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamodithioic acid, methylenebis- is unique due to its methylene bridge, which provides distinct chemical properties and reactivity compared to other dithiocarbamates. This structural feature allows it to form stable complexes with metal ions and enhances its ability to act as a ligand in coordination chemistry .

Properties

CAS No.

144506-62-7

Molecular Formula

C3H6N2S4

Molecular Weight

198.4 g/mol

IUPAC Name

(dithiocarboxyamino)methylcarbamodithioic acid

InChI

InChI=1S/C3H6N2S4/c6-2(7)4-1-5-3(8)9/h1H2,(H2,4,6,7)(H2,5,8,9)

InChI Key

KZSJAGBYWSYWAK-UHFFFAOYSA-N

Canonical SMILES

C(NC(=S)S)NC(=S)S

Origin of Product

United States

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